(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile
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Overview
Description
(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is an organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety and a 3-oxo-1,3-dihydro-isobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile typically involves the reaction of phthalic anhydride with acetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product. The reaction conditions usually involve heating the mixture to a temperature of around 100-150°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted isobenzofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is primarily based on its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with enzymes or receptors, while the isobenzofuran ring can participate in π-π interactions. These interactions can modulate the activity of various molecular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-phenethylamino: Similar structure but with a phenethylamino group instead of a nitrile group.
(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-phosphonic acid dimethyl ester: Contains a phosphonic acid ester group.
Uniqueness: (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential biological activity compared to other isobenzofuran derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(3-oxo-1H-2-benzofuran-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLLUFNSKWOZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570739 |
Source
|
Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18327-98-5 |
Source
|
Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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